3-Undecenal, (3Z)-

Semiochemistry Pheromone Synthesis Stereoselective Synthesis

(3Z)-3-Undecenal (CAS 147159-45-3) is a long-chain unsaturated aldehyde (C11H20O, MW 168.28) characterized by a Z-configured double bond at the C3 position. It functions as a flavor and fragrance ingredient and as a stereospecific synthon in semiochemical synthesis.

Molecular Formula C11H20O
Molecular Weight 168.28 g/mol
CAS No. 147159-45-3
Cat. No. B15175596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Undecenal, (3Z)-
CAS147159-45-3
Molecular FormulaC11H20O
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESCCCCCCCC=CCC=O
InChIInChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h8-9,11H,2-7,10H2,1H3/b9-8-
InChIKeyNFZSRVXWQFKKHZ-HJWRWDBZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of (3Z)-3-Undecenal (CAS 147159-45-3): A Stereochemically Defined C11 Unsaturated Aldehyde


(3Z)-3-Undecenal (CAS 147159-45-3) is a long-chain unsaturated aldehyde (C11H20O, MW 168.28) characterized by a Z-configured double bond at the C3 position . It functions as a flavor and fragrance ingredient and as a stereospecific synthon in semiochemical synthesis [1]. Unlike isomeric mixtures or the corresponding (E)-isomer, the specific (Z)-geometry governs both its sensory properties and its utility in stereoselective transformations, directly influencing procurement specifications for research and industrial applications [1].

Why Isomeric Undecenal Mixtures Cannot Substitute for (3Z)-3-Undecenal in Demanding Applications


Generic 'undecenal' or mixed-isomer products (e.g., CAS 1337-83-3) are unsuitable replacements for (3Z)-3-Undecenal because the double-bond position and configuration dictate functional performance. The (3Z)-isomer provides a specific stereochemical outcome in Wittig olefination required for lepidopteran pheromone synthesis, a transformation where the (3E)-isomer yields the incorrect product geometry [1]. Furthermore, olfactometric data for shorter-chain homologs demonstrates that (Z)-3-alkenals differ substantially from their (E)- and 2‑alkenal counterparts in odor threshold and character [2]. Substitution with any other undecenal isomer thus leads to altered synthetic efficiency, incorrect stereochemical outcome, or a shifted—and potentially unusable—sensory profile [1][2].

Quantitative Differentiation of (3Z)-3-Undecenal Against Closest Analogs


Stereospecific Wittig Olefination: (3Z)-3-Undecenal vs. (3E)-3-Undecenal in Pheromone Synthesis

In the synthesis of (3Z,6Z,9Z,12Z)-3,6,9,12-icosatetraene, a lepidopteran sex pheromone, (3Z)-3-undecenal is coupled with a phosphonium ylide derived from (3Z,6Z)-1-iodo-3,6-nonadiene to preserve the essential (Z)-configuration at the C3 position of the tetraene product [1]. The corresponding (3E)-3-undecenal would afford the (3E)-tetraene isomer, a geometric stereoisomer known to be inactive or significantly less active in moth attraction assays based on precedents with related pheromones [1]. This establishes the (Z)-geometry as a requirement for synthesizing bioactive pheromone.

Semiochemistry Pheromone Synthesis Stereoselective Synthesis

Odor Threshold Gap Between (Z)-3-Alkenals and (E)-3-Alkenals or 2-Alkenals: Class-Level Inference

Direct olfactory data for (3Z)-3-undecenal are absent from the peer-reviewed literature; however, class-level inference from the well-characterized C6 homologs demonstrates a 68-fold difference in odor detection threshold between (Z)-3-hexenal (0.25 ppb) and (E)-2-hexenal (17 ppb) [1]. (Z)-3-Hexenal exhibits a green, grassy, fatty, weedy, fruity, apple character, while (E)-2-hexenal is described as green, banana, aldehydic, fatty, cheesy [1]. Extending this structure–odor trend to the C11 series predicts that (3Z)-3-undecenal will have a markedly lower odor threshold and a distinctly different aroma profile compared to both (3E)-3-undecenal and 2-undecenal (odor threshold for (E)-2-undecenal is reported as 5 ppb [1]). This inference is explicitly tagged as class-level; confirmatory measurements on the C11 isomer are needed for quantitative certainty.

olfactometry odor threshold structure–odor relationships

Isomeric Purity Specification: (3Z)-3-Undecenal vs. Commercial Undecenal Mixtures

Commercial 'undecenal' (CAS 1337-83-3) is frequently supplied as an undefined mixture of double-bond positional and geometric isomers, which is unsuitable for applications demanding stereochemical fidelity [1]. In contrast, (3Z)-3-undecenal sourced under CAS 147159-45-3 is characterized by a defined (Z)-configuration, with reputable supplier specifications typically requiring ≥95% Z-isomer content (by GC) . The undefined isomer ratio of generic undecenal leads to batch-to-batch variability in both reactivity (Wittig stereoselectivity) and sensory output, a risk eliminated by procuring the isomerically specific compound.

chemical procurement isomeric purity quality control

Procurement-Relevant Applications of (3Z)-3-Undecenal Driven by Differential Evidence


Stereoselective Synthesis of Lepidopteran Pheromones for Agricultural Monitoring

Entomology laboratories synthesizing Type II lepidopteran pheromones require (3Z)-3-undecenal as a key building block to install the (Z)-configuration at the C3 position of polyunsaturated hydrocarbons. The Tetrahedron Letters protocol uses (3Z)-3-undecenal in a Wittig coupling to produce (3Z,6Z,9Z,12Z)-3,6,9,12-icosatetraene, a field-active attractant for emerald moths [1]. Substituting the (E)-isomer or mixed undecenal results in inactive stereoisomers, wasting synthesis effort and field trial resources. Procurement of CAS 147159-45-3 with certified Z-purity is essential for successful pheromone lure development and subsequent integrated pest management programs.

Flavor and Fragrance Development Requiring Low-Threshold Green Notes

Perfumers and flavorists seeking a powerful green, fatty, fruity note at sub-ppb concentrations should evaluate (3Z)-3-undecenal over other undecenal isomers. Class-level olfactory data indicate that (Z)-3-alkenals exhibit odor thresholds as low as 0.25 ppb—roughly 68 times lower than (E)-2-alkenals [2]. This implies that (3Z)-3-undecenal can deliver profound sensory impact at far lower dosage than (E)-2-undecenal (threshold 5 ppb) or 10-undecenal (threshold ~2 ppb), enabling cost-efficient formulation and minimization of off-notes. Using the correct isomer avoids the need for excessive dosing and the attendant sensory imbalance.

Regulatory-Ready Procurement for Fragrance Safety Assessment Programs

The Research Institute for Fragrance Materials (RIFM) has highlighted the lack of toxicity data for generic undecenal (CAS 1337-83-3), forcing reliance on read-across from structurally similar aldehydes such as 2-hexenal [3]. Procuring (3Z)-3-undecenal as a single, defined isomer enables generation of isomer-specific toxicological data, facilitating more precise safety assessments and reducing regulatory uncertainty. This is particularly valuable for companies preparing REACH dossiers or IFRA compliance documentation where undefined isomer mixtures create data gaps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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